N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide
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Overview
Description
N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide is a complex organic compound that features a unique structure combining an imidazolidine ring with histidine and proline residues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide typically involves multiple steps. One common method includes the reaction of 2-oxoimidazolidine-4-carboxylic acid with histidine and proline derivatives under specific conditions. For instance, the reaction may involve the use of coupling agents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in solvents such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles like amines or thiols in polar solvents such as DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or modulation of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxoimidazolidine-4-carbonyl chloride
- 2-Oxoimidazolidine-4-carbonyl iodide
Uniqueness
N-(2-Oxoimidazolidine-4-carbonyl)-L-histidyl-L-prolinamide is unique due to its combination of an imidazolidine ring with histidine and proline residues. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
64869-50-7 |
---|---|
Molecular Formula |
C15H21N7O4 |
Molecular Weight |
363.37 g/mol |
IUPAC Name |
N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2-oxoimidazolidine-4-carboxamide |
InChI |
InChI=1S/C15H21N7O4/c16-12(23)11-2-1-3-22(11)14(25)9(4-8-5-17-7-19-8)20-13(24)10-6-18-15(26)21-10/h5,7,9-11H,1-4,6H2,(H2,16,23)(H,17,19)(H,20,24)(H2,18,21,26)/t9-,10?,11-/m0/s1 |
InChI Key |
VEWVABCKPUSGFM-JRUYECLLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)NC(=O)C3CNC(=O)N3)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CNC(=O)N3)C(=O)N |
Origin of Product |
United States |
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